molecular formula C12H15BrN2O2S B14903507 N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B14903507
M. Wt: 331.23 g/mol
InChI Key: IEESTETUYPGMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is a compound that features a piperidine ring, a bromothiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds . This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

InChI

InChI=1S/C12H15BrN2O2S/c1-8(16)15-6-4-9(5-7-15)14-12(17)10-2-3-11(13)18-10/h2-3,9H,4-7H2,1H3,(H,14,17)

InChI Key

IEESTETUYPGMCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.